Trichlorure de tris(2-phénylpyridine)iridium(III)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

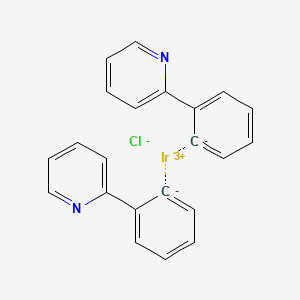

Iridium(3+);2-phenylpyridine;chloride, also known as tris(2-phenylpyridine)iridium, is an organoiridium complex with the chemical formula Ir(C₆H₄-C₅H₄N)₃. This compound is a yellow-green solid and is known for its electroluminescent properties, emitting green light. It is a derivative of Iridium(3+) bound to three monoanionic 2-pyridinylphenyl ligands .

Applications De Recherche Scientifique

Iridium(3+);2-phenylpyridine;chloride has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

The primary target of the compound “Iridium(3+);2-phenylpyridine;chloride”, also known as Tris(2-phenylpyridine)iridium, is the electroluminescent system . This compound is an organoiridium complex with the formula Ir(C6H4-C5H4N)3 . It is a derivative of Ir3+ bound to three monoanionic 2-pyridinylphenyl ligands .

Mode of Action

The compound interacts with its target by emitting green light when it is electroluminescent . This is due to the strong spin-orbital interaction in the complexes, which allows electrons and holes to recombine with 100% internal efficiency .

Biochemical Pathways

The compound is involved in the photoredox catalysis pathway . Its excited state has a reduction potential of -2.14 V, nearly 1 V more negative than the reduction potential of excited [Ru(bipy)3]2+ . This makes it a strong photoreducing agent .

Result of Action

The result of the compound’s action is the emission of green light . This property is utilized in the fabrication of OLED devices . The emission color can change from red to violet due to the variation of the ligand composition .

Action Environment

The action of the compound can be influenced by environmental factors such as light and temperature. For instance, the compound is electroluminescent, meaning it emits light in response to an electric current or a strong electric field . Therefore, the presence and intensity of an electric field can significantly influence the compound’s action. Additionally, the compound’s properties are given for materials in their standard state (at 25 °C [77 °F], 100 kPa) , suggesting that changes in temperature or pressure could potentially affect its stability and efficacy.

Méthodes De Préparation

The synthesis of Iridium(3+);2-phenylpyridine;chloride typically involves cyclometalation reactions of 2-phenylpyridine and iridium trichloride. The reaction can be represented by the following equation: [ \text{IrCl}_3 + 3 \text{C}_6\text{H}_5\text{-C}_5\text{H}_4\text{N} \rightarrow \text{Ir(C}_6\text{H}_4\text{-C}_5\text{H}_4\text{N)}_3 + 3 \text{HCl} ] This reaction proceeds via the formation of a chloride-bridged dimer, which is then converted to the desired complex . Industrial production methods often involve solid-state mechanochemistry, which enables the rapid and efficient synthesis of various tris-cyclometalated iridium(III) complexes from relatively cheap iridium(III) chloride hydrate without the use of significant amounts of organic solvent .

Analyse Des Réactions Chimiques

Iridium(3+);2-phenylpyridine;chloride undergoes several types of chemical reactions, including:

Oxidation: The complex can be oxidized to form higher oxidation state species.

Reduction: It can be reduced to lower oxidation state species.

Substitution: Ligand exchange reactions are common, where the 2-phenylpyridine ligands can be substituted with other ligands. Common reagents used in these reactions include silver triflate for ligand exchange and various oxidizing or reducing agents depending on the desired transformation. Major products formed from these reactions include different iridium complexes with varying ligands and oxidation states.

Comparaison Avec Des Composés Similaires

Similar compounds to Iridium(3+);2-phenylpyridine;chloride include other cyclometalated iridium complexes such as:

Tris(2-phenylpyridine)iridium(III): Similar in structure but with different ligands.

Iridium(III) acetylacetonate: Another commonly used iridium complex with different ligands and properties.

Ruthenium(II) tris(bipyridine): A similar photoredox catalyst with different metal and ligands. Iridium(3+);2-phenylpyridine;chloride is unique due to its strong photoreducing properties and high quantum efficiency in OLED applications.

Propriétés

Numéro CAS |

92220-65-0 |

|---|---|

Formule moléculaire |

C44H36Cl4Ir3N4-4 |

Poids moléculaire |

1339.2 g/mol |

Nom IUPAC |

iridium;2-phenylpyridine;tetrachloride |

InChI |

InChI=1S/4C11H9N.4ClH.3Ir/c4*1-2-6-10(7-3-1)11-8-4-5-9-12-11;;;;;;;/h4*1-9H;4*1H;;;/p-4 |

Clé InChI |

HSHIAFYREBCJPI-UHFFFAOYSA-J |

SMILES |

C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.[Cl-].[Ir+3] |

SMILES canonique |

C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.C1=CC=C(C=C1)C2=CC=CC=N2.[Cl-].[Cl-].[Cl-].[Cl-].[Ir].[Ir].[Ir] |

Synonymes |

di-μ-Chlorotetrakis[2-(2-pyridinyl)phenyl-C,N]di-iridium Stereoisomer_x000B_2-Phenylpyridine Iridium Complex; _x000B__x000B_ |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.